molecular formula C15H11ClN2O2 B12871207 Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate

Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate

Cat. No.: B12871207
M. Wt: 286.71 g/mol
InChI Key: JMAWERAOXLTVSF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H11ClN2O2. It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry due to its ability to form stable complexes with metal ions . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 4-chloro-1,8-phenanthroline-3-carboxylate typically involves the reaction of 4-chloro-1,8-phenanthroline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,8-phenanthroline-3-carboxylate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting or modifying their functions. The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-chloro-1,8-phenanthroline-3-carboxylate can be compared with other phenanthroline derivatives and similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable metal complexes, which makes it valuable in coordination chemistry and various scientific research applications.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

ethyl 4-chloro-1,8-phenanthroline-3-carboxylate

InChI

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12-8-18-14-10-5-6-17-7-9(10)3-4-11(14)13(12)16/h3-8H,2H2,1H3

InChI Key

JMAWERAOXLTVSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=C2C=CN=C3

Origin of Product

United States

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